![molecular formula C11H12OS B13447677 1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane](/img/structure/B13447677.png)
1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane is a unique and highly strained carbocyclic compound. It features a bicyclo[1.1.0]butane core, which is known for its significant strain energy, and a p-tolylsulfinyl group attached to it.
Vorbereitungsmethoden
The synthesis of 1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane typically involves the following steps:
Starting Materials: The synthesis begins with dibromocyclopropane, which is treated with methyllithium to form a bromide-substituted bicyclo[1.1.0]butane (BCB-Br).
Formation of Bicyclobutyllithium: The unstable BCB-Br is then reacted with tert-butyllithium (t-BuLi) to perform a lithium-bromide exchange, resulting in the formation of bicyclobutyllithium (BCB-Li).
Sulfoxide Formation: BCB-Li is subsequently treated with p-tolylsulfinyl chloride to yield this compound.
Analyse Chemischer Reaktionen
1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane undergoes a variety of chemical reactions, primarily driven by the release of strain energy from its bicyclo[1.1.0]butane core. Some of the key reactions include:
Nucleophilic Addition: The compound reacts with nucleophiles at the bridgehead carbon atoms, leading to ring-opening and the formation of various products such as amines, alcohols, and esters.
Electrophilic Addition: Electrophiles can also add to the bridgehead carbons, resulting in similar ring-opening reactions.
Reduction and Oxidation: The sulfoxide group can undergo reduction to form the corresponding sulfide or oxidation to form the sulfone.
Common reagents used in these reactions include nucleophiles like organolithium and Grignard reagents, electrophiles such as halogens and acids, and reducing or oxidizing agents like lithium aluminum hydride (LiAlH4) and hydrogen peroxide (H2O2).
Wissenschaftliche Forschungsanwendungen
1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane has found applications in several scientific research areas:
Medicinal Chemistry: The compound’s unique structure and reactivity make it a valuable scaffold for drug discovery, particularly in the design of covalent inhibitors and bioisosteres.
Materials Science: Its ability to undergo strain-release reactions has been exploited to create novel materials with unique properties.
Chemical Probes: The compound is used as a chemical probe to study various biological processes and molecular interactions.
Wirkmechanismus
The mechanism of action of 1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane is primarily based on its ability to undergo strain-release reactions. The significant strain energy stored in the bicyclo[1.1.0]butane core is released upon reaction with nucleophiles, electrophiles, or radicals, leading to the formation of more stable products. This strain-release mechanism is a driving force in many of its chemical transformations .
Vergleich Mit ähnlichen Verbindungen
1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane can be compared to other bicyclo[1.1.0]butane derivatives and related strained carbocycles:
Bicyclo[1.1.0]butane: The parent compound, bicyclo[1.1.0]butane, lacks the sulfoxide group but shares the highly strained core structure.
1-Azabicyclo[1.1.0]butane:
Cyclobutanes and Azetidines: These compounds are less strained but still exhibit interesting reactivity and are used in medicinal chemistry.
The uniqueness of this compound lies in its combination of a highly strained bicyclo[1.1.0]butane core with a functional sulfoxide group, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C11H12OS |
|---|---|
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfinylbicyclo[1.1.0]butane |
InChI |
InChI=1S/C11H12OS/c1-8-2-4-10(5-3-8)13(12)11-6-9(11)7-11/h2-5,9H,6-7H2,1H3 |
InChI-Schlüssel |
OMBDRQLEQLKFBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)C23CC2C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


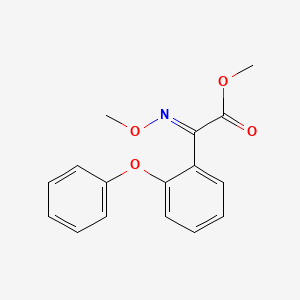
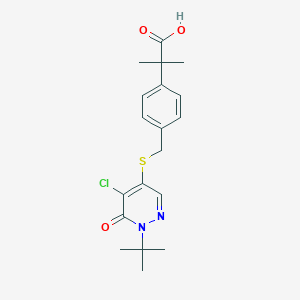
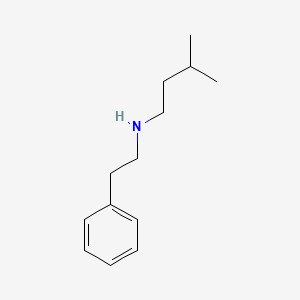
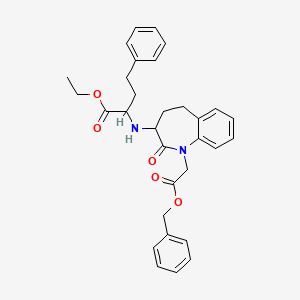

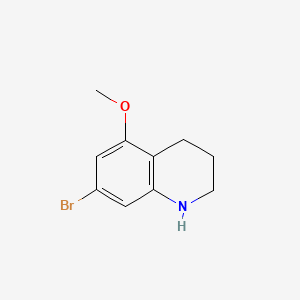

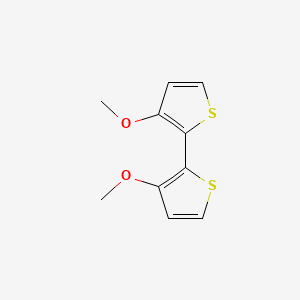
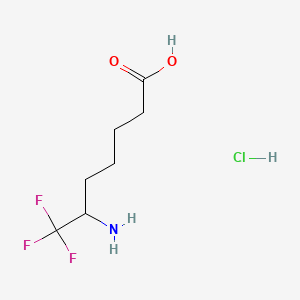
![rac-(1R,2S,3S,4S)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13447656.png)

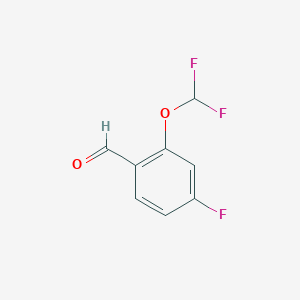
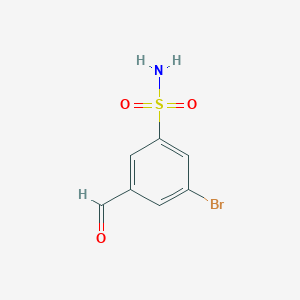
![(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester; T 2588A](/img/structure/B13447696.png)
